molecular formula C23H37NO3 B164261 N-Arachidonoyl-L-Alanine CAS No. 401941-73-9

N-Arachidonoyl-L-Alanine

Cat. No. B164261
CAS RN: 401941-73-9
M. Wt: 375.5 g/mol
InChI Key: ZECSOKFEQQDUCP-ZKWNWVNESA-N
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Description

N-Arachidonoyl-L-alanine is an endocannabinoid analog. It has been found to have anti-cancer effects and can kill HNSCC cells through 5-LO-mediated ROS production . It is a member of a new class of lipoamino acids related to anandamide identified in bovine brain .


Synthesis Analysis

N-Arachidonoyl-L-alanine is formed by the condensation of the amino group of L-alanine with the carboxy group of arachidonic acid . It has been found to be at a higher concentration in plasma with increasing age . It was also found to be a key metabolite that promoted Cd and Cr complexation by S27, primarily promoting γ-linolenic acid (GLA) metabolism, producing siderophores and coordinating with organic acids to enhance metal bioavailability .


Molecular Structure Analysis

The molecular formula of N-Arachidonoyl-L-alanine is C23H37NO3 . Its average mass is 375.545 Da and its monoisotopic mass is 375.277344 Da .


Chemical Reactions Analysis

It is speculated that the degradation of alanine and arachidonic acid from N-arachidonoyl-L-alanine increases with aging because N-arachidonoyl-L-alanine was confirmed to be in high concentration in youth .

Scientific Research Applications

Metal Bioavailability Enhancement

N-Arachidonoyl-L-Alanine has been identified as a key metabolite in promoting the complexation of heavy metals such as cadmium (Cd) and chromium (Cr). It primarily enhances γ-linolenic acid (GLA) metabolism, leading to the production of siderophores and coordination with organic acids, which in turn increases metal bioavailability .

Pain Management

This compound has been isolated from bovine brain and its glycine congener, NAGly, was characterized to suppress formalin-induced pain in rats. This suggests a potential application of N-Arachidonoyl-L-Alanine in pain management therapies .

Cancer Research

N-Arachidonoyl-L-Alanine has shown anti-cancer effects in head and neck squamous cell carcinoma (HNSCC) cell lines. It effectively inhibits cell proliferation, indicating its potential use in cancer treatment research .

Lipid Biosynthesis and Metabolism

As part of the fatty acid amides family, N-Arachidonoyl-L-Alanine is involved in the biosynthesis and metabolism of biologically important lipids. These lipids result from a fatty acid and a biogenic amine linked together in an amide bond, playing a significant role in various biological processes .

properties

IUPAC Name

(2S)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13-,17-16-/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECSOKFEQQDUCP-GDYZQIPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Arachidonoyl-L-Alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there any environmental applications for N-Arachidonoyl-L-Alanine?

A3: A novel strain of Serratia marcescens capable of catabolizing N-Arachidonoyl-L-Alanine has been identified. [] This strain shows promise for the bioremediation of environments co-contaminated with cadmium (Cd) and chromium (Cr). [] This finding suggests a potential application of N-Arachidonoyl-L-Alanine or its degradation products in environmental remediation strategies.

Q2: What analytical techniques are used to identify and quantify N-Arachidonoyl-L-Alanine?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to identify and quantify N-Arachidonoyl-L-Alanine in biological samples. [] This technique offers high sensitivity and specificity, making it suitable for studying the compound's metabolic pathways and potential roles in various biological processes.

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